Methyl 4-({2-[(3-bromophenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate
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Overview
Description
Methyl 4-({2-[(3-bromophenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate is a complex organic compound with a molecular formula of C27H27BrN2O5S . This compound is characterized by its unique structure, which includes a bromophenyl group, a carbamothioyl group, and a tetrahydroisoquinoline moiety. It is used in various scientific research applications due to its potential biological activities.
Preparation Methods
The synthesis of Methyl 4-({2-[(3-bromophenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate involves multiple steps. One common method includes the following steps:
Formation of the bromophenyl carbamothioyl intermediate: This step involves the reaction of 3-bromophenyl isothiocyanate with an amine to form the carbamothioyl intermediate.
Synthesis of the tetrahydroisoquinoline moiety: This involves the cyclization of appropriate precursors under acidic conditions to form the tetrahydroisoquinoline ring.
Coupling of the intermediates: The bromophenyl carbamothioyl intermediate is then coupled with the tetrahydroisoquinoline moiety using a suitable coupling agent.
Esterification: The final step involves the esterification of the coupled product with methyl 4-hydroxybenzoate under acidic conditions to form the desired compound.
Chemical Reactions Analysis
Methyl 4-({2-[(3-bromophenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the tetrahydroisoquinoline moiety.
Scientific Research Applications
This compound has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and potential biological activities.
Biological Studies: The compound is used in various biological assays to study its effects on different biological pathways and targets.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules for research purposes.
Mechanism of Action
The mechanism of action of Methyl 4-({2-[(3-bromophenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate involves its interaction with specific molecular targets. The bromophenyl group may interact with certain enzymes or receptors, while the tetrahydroisoquinoline moiety may modulate various biological pathways. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Methyl 4-({2-[(3-bromophenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate can be compared with similar compounds such as:
Methyl 4-bromobenzoate: This compound has a simpler structure and is used in different chemical reactions.
Methyl 4-(4-bromophenyl)benzoate: This compound is structurally similar but lacks the tetrahydroisoquinoline moiety, making it less complex.
Methyl 2-{[(4-bromophenyl)carbamothioyl]amino}benzoate: This compound has a similar carbamothioyl group but differs in the overall structure.
Properties
Molecular Formula |
C27H27BrN2O5S |
---|---|
Molecular Weight |
571.5 g/mol |
IUPAC Name |
methyl 4-[[2-[(3-bromophenyl)carbamothioyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate |
InChI |
InChI=1S/C27H27BrN2O5S/c1-32-24-13-18-11-12-30(27(36)29-20-6-4-5-19(28)14-20)23(22(18)15-25(24)33-2)16-35-21-9-7-17(8-10-21)26(31)34-3/h4-10,13-15,23H,11-12,16H2,1-3H3,(H,29,36) |
InChI Key |
GBBZWRRETIYMFL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(N(CCC2=C1)C(=S)NC3=CC(=CC=C3)Br)COC4=CC=C(C=C4)C(=O)OC)OC |
Origin of Product |
United States |
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